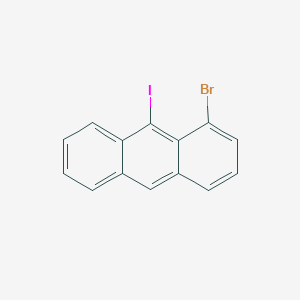

1-Bromo-9-iodoanthracene

CAS No.: 820208-66-0

Cat. No.: VC17611191

Molecular Formula: C14H8BrI

Molecular Weight: 383.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820208-66-0 |

|---|---|

| Molecular Formula | C14H8BrI |

| Molecular Weight | 383.02 g/mol |

| IUPAC Name | 1-bromo-9-iodoanthracene |

| Standard InChI | InChI=1S/C14H8BrI/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |

| Standard InChI Key | WQRTXGWBAJGFFD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)Br |

Introduction

Structural and Electronic Properties

The steric bulk of iodine at position 9 may induce non-planar distortions in the anthracene framework, potentially affecting crystallization behavior and intermolecular interactions .

Synthetic Methodologies

Sequential Halogenation of Anthracene

A plausible route to 1-bromo-9-iodoanthracene involves sequential electrophilic halogenation. Initial bromination of anthracene using N-bromosuccinimide (NBS) in chloroform yields 9-bromoanthracene . Subsequent iodination at position 1 could employ directed ortho-metalation (DoM) strategies:

-

Lithiation: Treatment of 9-bromoanthracene with LDA (lithium diisopropylamide) generates a lithium intermediate at position 1.

-

Iodination: Quenching with iodine affords the dihalogenated product .

Reaction Scheme

Yield optimization requires careful control of reaction stoichiometry and temperature, as competing dihalogenation at positions 9 and 10 is possible .

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative pathway. For example, Suzuki-Miyaura coupling of 1-bromoanthracene with aryl iodides could introduce the iodine substituent, though regioselectivity challenges may arise .

Photophysical and Material Applications

Photoinduced Charge-Transfer Complexes

The electron-deficient bromine and iodine atoms facilitate charge-transfer (CT) interactions with electron-rich aromatic systems. Co-crystallization experiments with picric acid demonstrated that 9-bromoanthracene forms π-stacked architectures with centroid-centroid distances of 3.492 Å . Extending this to 1-bromo-9-iodoanthracene could yield CT complexes with tunable optical properties for organic electronics.

Polymerization Initiators

9-Bromoanthracene derivatives act as photoactive initiators in atom transfer radical polymerization (ATRP) . The dual halogen functionality in 1-bromo-9-iodoanthracene may enable sequential initiation, controlling polymer chain growth through selective bond cleavage under varying wavelengths.

Future Research Directions

-

Crystallography: Single-crystal X-ray diffraction to confirm regiochemistry.

-

Optoelectronic Testing: Fabrication of OLED devices to assess electroluminescence efficiency.

-

Catalysis: Exploration as a ligand in transition-metal complexes for cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume